

# Role of kynurenine aminotransferases (KATs) in Kynurenic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Role of Kynurenine Aminotransferases (KATs) in **Kynurenic Acid** Synthesis

# For Researchers, Scientists, and Drug Development Professionals Executive Summary

**Kynurenic acid** (KYNA), a critical metabolite of the kynurenine pathway, is a key modulator of neurotransmission and immune responses. Its synthesis is primarily catalyzed by a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs). In mammals, four such isozymes—KAT I, KAT II, KAT III, and KAT IV—have been identified, each displaying distinct biochemical properties, substrate specificities, and tissue distributions. Dysregulation of KYNA levels, driven by altered KAT activity, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] Consequently, KAT enzymes have emerged as prominent therapeutic targets for modulating brain KYNA concentrations.[3][4] This guide provides a comprehensive technical overview of the KAT isozymes, their role in KYNA synthesis, detailed experimental protocols for their study, and their significance in health and disease.

# The Kynurenine Pathway and Kynurenic Acid

The kynurenine pathway (KP) is the principal metabolic route for L-tryptophan degradation in mammals, accounting for approximately 95% of its catabolism for purposes other than protein



synthesis.[3] The KP is a complex cascade that produces several neuroactive compounds.[3] [5] One of the most significant of these is **kynurenic acid** (KYNA).

KYNA is a well-established antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor (acting at the glycine co-agonist site), and a non-competitive antagonist of the  $\alpha$ 7-nicotinic acetylcholine receptor ( $\alpha$ 7nAChR).[1][3][6] It also acts as a ligand for the G protein-coupled receptor GPR35, primarily expressed in immune cells, and the aryl hydrocarbon receptor (AhR), highlighting its role in immunomodulation.[7][8] Through these interactions, KYNA exerts neuroprotective effects by shielding neurons from excitotoxicity but can also contribute to cognitive impairment when its levels are abnormally high.[3][9]

The synthesis of KYNA occurs via the irreversible transamination of L-kynurenine (L-KYN), a central intermediate in the KP.[4][6] This critical conversion is catalyzed by the kynurenine aminotransferases.[10] A non-enzymatic pathway for KYNA production through the spontaneous oxidation of L-KYN has also been described, though its contribution to overall synthesis is considered minor under most physiological conditions.[3][7]



Click to download full resolution via product page

**Figure 1.** Simplified Kynurenine Pathway and KYNA Action.



### **Kynurenine Aminotransferase (KAT) Isozymes**

Four distinct KAT isozymes, all belonging to the pyridoxal-5'-phosphate (PLP)-dependent enzyme family, have been characterized in humans and rodents.[4][7][11] These enzymes function as homodimers and catalyze the conversion of L-KYN to KYNA.[4]

- KAT I: Also known as glutamine transaminase K (GTK) and cysteine conjugate beta-lyase 1
   (CCBL1).[1][11]
- KAT II: Also known as α-aminoadipate aminotransferase (AADAT).[1][11] It is considered the primary enzyme responsible for KYNA synthesis in the mammalian brain.[3][7]
- KAT III: Also known as glutamine transaminase L (GTL) and cysteine conjugate beta-lyase 2
   (CCBL2).[1][11] It shares high sequence similarity with KAT I.[4][12]
- KAT IV: Also known as mitochondrial aspartate aminotransferase (AST) or glutamicoxaloacetic transaminase 2 (GOT2).[1][11]

The reaction mechanism is a classic Ping-pong bi-bi reaction common to aminotransferases, requiring an  $\alpha$ -keto acid as an amino group acceptor.[1] The enzymatic product of transamination is an unstable keto acid intermediate that rapidly undergoes intramolecular cyclization to form the stable KYNA molecule.[1][4]

# Biochemical Properties and Distribution of KAT Isozymes

The four KAT isozymes exhibit significant differences in their substrate specificity, kinetic properties, tissue distribution, and subcellular localization, which dictates their respective contributions to KYNA synthesis in various biological contexts.

#### **Substrate and Co-substrate Specificity**

While all four enzymes can utilize L-kynurenine, they differ in their efficiency and their preference for other amino acid substrates and  $\alpha$ -keto acid co-substrates. KAT II, for instance, has a very broad substrate specificity, capable of catalyzing the transamination of numerous amino acids.[13] KAT I and KAT III are efficient glutamine transaminases.[14][15] The choice of the  $\alpha$ -keto acid co-substrate also significantly impacts the rate of KYNA formation.



#### **Tissue Distribution and Subcellular Localization**

The expression of KATs varies widely among different tissues and within different cellular compartments. For example, KAT I and KAT II are expressed in the brain, but KAT II is predominantly responsible for cerebral KYNA production.[16] KAT IV is a mitochondrial enzyme, while others are primarily cytosolic.[1][17] This compartmentalization is crucial, as KYNA is a polar molecule that does not readily cross the blood-brain barrier, meaning its production within the central nervous system is essential for its neuromodulatory roles.[18]

| Isozyme | Alternative<br>Names | Primary Substrates (other than L-KYN)            | Optimal pH | Subcellular<br>Localization  | Primary<br>Tissue<br>Distribution             |
|---------|----------------------|--------------------------------------------------|------------|------------------------------|-----------------------------------------------|
| KAT I   | GTK, CCBL1           | Glutamine,<br>Phenylalanin<br>e, Tyrosine        | ~9.0       | Cytosolic                    | Brain, Liver,<br>Kidney[12]<br>[14][15]       |
| KAT II  | AADAT                | α-<br>Aminoadipate<br>, Methionine,<br>Glutamate | ~7.4       | Cytosolic &<br>Mitochondrial | Brain (Astrocytes), Liver, Kidney[1][13] [19] |
| KAT III | GTL, CCBL2           | Glutamine,<br>Methionine,<br>Histidine           | ~9.0       | Cytosolic                    | Liver,<br>Kidney[12]<br>[15]                  |
| KAT IV  | GOT2, AST            | Aspartate,<br>Glutamate                          | ~6.0-6.5   | Mitochondrial                | Ubiquitous, including Brain, Liver[1] [17]    |

Table 1: Summary of Properties and Distribution of Mammalian KAT Isozymes.

#### **Kinetic Parameters**

The kinetic parameters of KATs have been characterized under various assay conditions, which can sometimes preclude direct interspecies or inter-lab comparison.[7] However, available data



highlight the differences in their catalytic efficiency for KYNA synthesis. KAT II generally exhibits a lower Km for L-kynurenine compared to KAT I, suggesting a higher affinity and greater contribution to KYNA synthesis at physiological substrate concentrations.

| Enzyme       | Species | Substrate (L-<br>KYN) Km<br>(mM) | Co-substrate        | Vmax<br>(nmol/mg/mi<br>n) | Reference |
|--------------|---------|----------------------------------|---------------------|---------------------------|-----------|
| Human KAT I  | Human   | 0.69                             | Pyruvate            | 1.12                      | [14]      |
| Human KAT II | Human   | 0.34                             | α-<br>Ketoglutarate | 14.3                      | [13]      |
| Mouse KAT    | Mouse   | 0.82                             | Glyoxylate          | 25.0                      | [12]      |
| Rat KAT IV   | Rat     | 1.80                             | α-<br>Ketoglutarate | N/A                       | [1]       |

Table 2: Representative Kinetic Parameters of KAT Isozymes for L-Kynurenine. Note: Values are highly dependent on assay conditions (e.g., pH, co-substrate concentration) and are presented for comparative purposes.

## **Experimental Protocols**

Accurate measurement of KAT activity and KYNA levels is fundamental to research in this field. Standardized protocols involving enzymatic assays and chromatographic separation are widely used.

#### In Vitro KAT Activity Assay

This protocol describes a common method for measuring the enzymatic activity of KATs in tissue homogenates or with purified enzymes. The assay quantifies the production of KYNA from L-kynurenine.

#### Methodology:

• Enzyme Preparation: Prepare tissue homogenates (e.g., brain, liver) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) or use purified recombinant KAT enzyme.



- Reaction Mixture: Prepare a reaction mixture (final volume of 100 μL) containing:
  - 100 mM Potassium Phosphate Buffer (pH 7.5)
  - 5 mM L-kynurenine (substrate)
  - 2 mM  $\alpha$ -keto acid (e.g., glyoxylate, pyruvate, or  $\alpha$ -ketoglutarate, as co-substrate)[15]
  - 40 μM Pyridoxal-5'-phosphate (PLP, cofactor)[15]
  - 5 μg of recombinant protein or an appropriate amount of tissue homogenate.
- Incubation: Pre-incubate the mixture without the co-substrate at 38°C for 5 minutes. Initiate the reaction by adding the  $\alpha$ -keto acid co-substrate.
- Reaction: Incubate the complete mixture at 38°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.[15]
- Termination: Stop the reaction by adding an equal volume of 0.8 M formic acid or another acid like trichloroacetic acid.[15]
- Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 10 minutes to pellet precipitated proteins.[15]
- Analysis: Analyze the supernatant for KYNA content using HPLC with UV or fluorescence detection (see Protocol 4.2).









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic transamination of d-kynurenine generates kynurenic acid in rat and human brain PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 8. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine aminotransferases [rgd.mcw.edu]
- 12. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH dependence, substrate specificity and inhibition of human kynurenine aminotransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney PMC [pmc.ncbi.nlm.nih.gov]
- 16. Major Developments in the Design of Inhibitors along the Kynurenine Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subcellular distribution and properties of kynurenine transaminase in rat liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]



- 19. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of kynurenine aminotransferases (KATs) in Kynurenic acid synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086020#role-of-kynurenine-aminotransferases-kats-in-kynurenic-acid-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com